molecular formula C5H3BrF2N2 B3247379 4-Bromo-2-(difluoromethyl)pyrimidine CAS No. 1816289-47-0

4-Bromo-2-(difluoromethyl)pyrimidine

Cat. No.: B3247379
CAS No.: 1816289-47-0
M. Wt: 208.99 g/mol
InChI Key: GZRIPLFPDDWLME-UHFFFAOYSA-N
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Description

4-Bromo-2-(difluoromethyl)pyrimidine is an organic compound with the molecular formula C5H3BrF2N2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine but with two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(difluoromethyl)pyrimidine typically involves the bromination of 2-(difluoromethyl)pyrimidine. One common method is the reaction of 2-(difluoromethyl)pyrimidine with bromine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the selective bromination at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and advanced catalytic systems to optimize yield and purity. The reaction conditions are carefully monitored to maintain consistency and quality in large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(difluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are often employed in coupling reactions under inert atmosphere conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

4-Bromo-2-(difluoromethyl)pyrimidine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.

    Industry: It is used in the development of advanced materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(difluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting biochemical processes within cells. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to its potential use as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

    2-(Difluoromethyl)pyrimidine: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    4-Bromo-2-(trifluoromethyl)pyrimidine: Contains an additional fluorine atom, which can alter its chemical properties and reactivity.

    4-Chloro-2-(difluoromethyl)pyrimidine:

Uniqueness: 4-Bromo-2-(difluoromethyl)pyrimidine is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical properties. The bromine atom enhances its reactivity in substitution reactions, while the difluoromethyl group can influence its biological activity and stability.

Properties

IUPAC Name

4-bromo-2-(difluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrF2N2/c6-3-1-2-9-5(10-3)4(7)8/h1-2,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRIPLFPDDWLME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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